molecular formula C14H19BO4 B1364592 4-(Carboxymethyl)phenylboronic acid pinacol ester CAS No. 797755-07-8

4-(Carboxymethyl)phenylboronic acid pinacol ester

Cat. No. B1364592
M. Wt: 262.11 g/mol
InChI Key: FNLWHBHWDXCWHV-UHFFFAOYSA-N
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Description

4-(Carboxymethyl)phenylboronic acid pinacol ester is generally used in metal-catalyzed C-C bond formation reactions . It can be used as an intermediate to prepare hydantoin-derived autotaxin inhibitors and as a substrate in the synthesis of reactive oxygen species (ROS)-sensitive and H2O2-eliminating materials by interlinking phenylboronic acid pinacol esters onto β-cyclodextrin .


Molecular Structure Analysis

The molecular formula of 4-(Carboxymethyl)phenylboronic acid pinacol ester is C14H19BO4 . Its IUPAC name is 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid . The SMILES string representation is CC1©OB(OC1©C)C1=CC=C(CC(O)=O)C=C1 .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 165-170 °C . Its molecular weight is 262.11 g/mol .

Scientific Research Applications

Facile Synthesis of H2O2-Cleavable Poly(ester-amide)s

Researchers synthesized H2O2-cleavable poly(ester-amide)s, integrating 4-formylbenzeneboronic acid pinacol ester, showing potential as H2O2-responsive delivery vehicles (Cui et al., 2017).

Phosphorescence Properties of Arylboronic Esters

A study revealed that simple arylboronic esters, including phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature, challenging the general notion that phosphorescent organic molecules require heavy atoms (Shoji et al., 2017).

Hydrolysis of Phenylboronic Pinacol Esters

An investigation into the hydrolysis of phenylboronic pinacol esters, including 4-(Carboxymethyl)phenylboronic acid pinacol ester, highlighted their instability in water and the influence of pH on their hydrolysis rate, relevant for pharmacological applications (Achilli et al., 2013).

Solubility in Organic Solvents

A study on the solubility of phenylboronic acid and its cyclic esters, including pinacol ester, in various organic solvents, provided insights for applications in organic synthesis (Leszczyński et al., 2020).

Suzuki Cross-Coupling Reactions

Research on Suzuki cross-coupling reactions of phenyl-1,4-diboronic acid bis-pinacol ester with aryl halides offered advancements in the synthesis of complex organic compounds (Chaumeil et al., 2002).

Glucose- and Lactic Acid-Responsive Micelles

A study described the synthesis and responsiveness of biocompatible micelles using phenylboronic ester for glucose and lactic acid detection, showcasing potential in drug delivery systems (Vrbata & Uchman, 2018).

Olefin Cross-Metathesis/Suzuki–Miyaura Reactions

Researchers synthesized alkenyl phenylboronic acid pinacol esters via olefin cross-metathesis, demonstrating potential in organic synthesis (Baltus et al., 2013).

Oxidation and Temperature Dual Responsive Polymers

A study on temperature/oxidation dual-responsive copolymers incorporating phenylboronic pinacol ester explored applications in smart nanomedicine (Zhang et al., 2016).

Safety And Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The compound’s potential for use in the synthesis of reactive oxygen species (ROS)-sensitive and H2O2-eliminating materials suggests it could have applications in the development of new materials . Additionally, its use as an intermediate in the preparation of hydantoin-derived autotaxin inhibitors indicates potential applications in pharmaceutical research .

properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-5-10(6-8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLWHBHWDXCWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395470
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Carboxymethyl)phenylboronic acid pinacol ester

CAS RN

797755-07-8
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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